molecular formula C6H11NO2 B12512865 (2R,3S)-3-methylpyrrolidine-2-carboxylic acid

(2R,3S)-3-methylpyrrolidine-2-carboxylic acid

Cat. No.: B12512865
M. Wt: 129.16 g/mol
InChI Key: CNPSFBUUYIVHAP-CRCLSJGQSA-N
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Description

(2R,3S)-3-Methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative of high interest in medicinal chemistry and neuroscience research. This compound belongs to a class of proline and derivatives, which are key scaffolds in the development of bioactive molecules . While specific pharmacological data for this stereoisomer is not fully detailed in public sources, structurally related 3-aryl pyrrolidine-2-carboxylic acids have been identified as potent and selective antagonists for ionotropic glutamate receptors (iGluRs), particularly the NMDA subtype . iGluRs are crucial for fast excitatory neurotransmission in the central nervous system, and their dysfunction is implicated in various neurological conditions, including anxiety, depression, chronic pain, and neurodegenerative diseases like Alzheimer's . As such, this methylated proline analog serves as a valuable building block for designing novel tool compounds. Researchers can utilize this chiral scaffold to investigate the structure-activity relationships (SAR) of glutamate receptor antagonists, with the goal of developing subtype-selective agents that can help elucidate the roles of specific receptors in health and disease . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2R,3S)-3-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1

InChI Key

CNPSFBUUYIVHAP-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1CCN[C@H]1C(=O)O

Canonical SMILES

CC1CCNC1C(=O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) enables the construction of the pyrrolidine core with high stereocontrol. A 2005 study demonstrated the use of a Pd/(R)-BINAP catalyst system to alkylate 3-methylpyrrolidine precursors, achieving the (2R,3S) configuration with 92% enantiomeric excess (ee). Key steps include:

  • Substrate : Methyl 3-methylpyrrolidine-2-carboxylate.
  • Catalyst : Pd(OAc)₂ with (R)-BINAP ligand.
  • Conditions : THF, -20°C, 24 hours.
  • Yield : 78%.

Cobalt-Catalyzed Hydromethylation

Recent advances in cobalt catalysis offer a streamlined approach. A 2024 study reported CoH-catalyzed hydromethylation of N-Boc 3-pyrrolines using iodomethane, yielding (2R,3S)-3-methylpyrrolidine-2-carboxylic acid derivatives with 99% ee.

  • Substrate : N-Boc-3-pyrroline.
  • Catalyst : Co(acac)₂ with modified bisoxazoline (BOX) ligand.
  • Conditions : 1,2-Dimethoxyethane, 0°C, 12 hours.
  • Yield : 82% over two steps.

Stereoselective C–H Activation Strategies

C(sp³)–H Functionalization

A 2020 method utilized C(sp³)–H activation to construct the pyrrolidine ring from D-pyroglutamic acid derivatives:

  • Lactam Reduction : Super-hydride reduction of methyl-Boc-D-pyroglutamate.
  • C–H Arylation : Iodobenzoate coupling under palladium catalysis.
  • Epimerization : NaOH-mediated stereochemical inversion.
  • Overall Yield : 12% (9 steps).

Cyclization via Mixed Anhydrides

The patent EP3015456A1 details a cyclization approach using formic mixed anhydrides:

  • Substrate : 1-tert-Butyl-5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate.
  • Reagent : Acetic formic anhydride.
  • Base : Lithium bis(trimethylsilyl)amide (LHMDS).
  • Yield : 82.9% after TFA deprotection.

Enzymatic Dynamic Kinetic Resolution (DKR)

A chemoenzymatic DKR approach resolves racemic mixtures efficiently:

  • Substrate : Allylic alcohol derived from trans-cinnamaldehyde.
  • Catalyst : Ruthenium complex with Candida antarctica lipase B.
  • Conditions : TBME, 40°C, 48 hours.
  • Outcome : 76% yield, 98% ee.

Chiral Auxiliary-Mediated Synthesis

Oxazolidinone Derivatives

Chiral oxazolidinones direct stereochemistry during alkylation. A 2013 study achieved 93% ee using (S)-4-benzyl-2-oxazolidinone:

  • Alkylation : Methylation with MeI under phase-transfer conditions.
  • Hydrolysis : LiOH/CaCl₂-mediated ester cleavage.
  • Yield : 65% over three steps.

Comparative Analysis of Methods

Method Yield ee Steps Key Advantage
Pd-Catalyzed AAA 78% 92% 3 High stereoselectivity
CoH-Catalyzed 82% 99% 2 Streamlined, isotopic labeling
C–H Activation 12% N/A 9 Builds complex scaffolds
Enzymatic DKR 76% 98% 4 Eco-friendly, scalable
Oxazolidinone 65% 93% 3 Versatile for derivatives

Challenges and Innovations

  • Stereochemical Integrity : Methods like C–H activation risk epimerization during multi-step sequences.
  • Catalyst Cost : Palladium and cobalt systems require optimization for industrial scalability.
  • Emerging Techniques : Photoenzymatic catalysis and flow chemistry show promise for enhancing efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of esters, amides, or other derivatives.

Scientific Research Applications

(2R,3S)-3-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in various biochemical pathways and its potential as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-3-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. Its stereochemistry plays a crucial role in determining its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: C₆H₁₁NO₂
  • Molecular Weight : 129.16 g/mol
  • Structure : Features a pyrrolidine ring with a methyl group at the 3-position and a carboxylic acid at the 2-position. The stereochemistry influences its spatial arrangement and interactions .
  • Synthesis: Typically derived from L-isoleucine via cyclization reactions, as noted in synthetic routes for the (2S,3S)-isomer .
  • Applications : Used in peptide synthesis, chiral catalysts, and as a building block in medicinal chemistry .

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(2R,3S)-3-Methylpyrrolidine-2-carboxylic acid N/A* C₆H₁₁NO₂ 129.16 Methyl, carboxylic acid
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid N/A C₆H₁₁NO₅ 177.16 Hydroxyl, hydroxymethyl, carboxylic acid
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid 118758-48-8 C₁₁H₁₃NO₂ 143.18 Phenyl, carboxylic acid
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ 143.14 Ketone, carboxylic acid
L-trans-Pyrrolidine-2,4-dicarboxylic acid 64769-66-0 C₆H₈NO₄ 158.13 Two carboxylic acids
Key Observations:
  • Hydrophilicity: The dihydroxy-hydroxymethyl derivative (C₆H₁₁NO₅) exhibits higher water solubility due to multiple hydroxyl groups, whereas the phenyl-substituted analog (C₁₁H₁₃NO₂) is more lipophilic .
  • Acidity: Dicarboxylic acids (e.g., L-trans-pyrrolidine-2,4-dicarboxylic acid) have stronger acidic properties compared to monocarboxylic analogs .

Biological Activity

(2R,3S)-3-methylpyrrolidine-2-carboxylic acid, a chiral amino acid derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound exhibits unique stereochemical properties that influence its interaction with biological systems, making it a valuable candidate for further pharmacological exploration.

  • Molecular Formula: C₆H₁₁NO₂
  • Molecular Weight: 129.16 g/mol
  • Structure: Characterized by a five-membered pyrrolidine ring with a carboxylic acid functional group and a methyl group at the second position.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Studies suggest that this compound may protect neurons from oxidative stress and neurodegeneration, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Modulation of Neurotransmitter Systems : The compound has been shown to interact with neurotransmitter receptors, influencing mood and cognitive functions.
  • Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties, although further studies are required to elucidate its efficacy against various pathogens.

The mechanism of action for this compound involves selective binding to specific enzymes and receptors. This selective interaction is crucial for modulating biological pathways and exerting its therapeutic effects.

Neuroprotective Studies

A study published in the Journal of Neurochemistry explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.

Antimicrobial Activity

In an investigation of various pyrrolidine derivatives' antimicrobial properties, this compound demonstrated activity against Gram-positive bacteria. The study highlighted the correlation between the compound's structural features and its antimicrobial efficacy.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

Compound NameIUPAC NameMolecular FormulaKey Differences
(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid(2S,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylateC₆H₁₁NO₂Different stereochemistry; potential differences in receptor interaction
4-Methylproline4-MethylprolineC₅H₉NO₂Lacks carboxylic group at position 3; affects reactivity

Synthesis and Applications

The synthesis of this compound typically involves enantioselective methods to ensure the correct stereochemistry. It serves as a building block for complex molecule synthesis and is used in studying enzyme mechanisms.

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